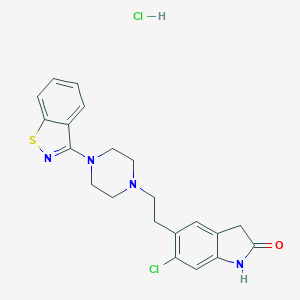

盐酸齐拉西酮

概述

描述

Ziprasidone hydrochloride is an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder . It is known for its efficacy in managing symptoms of these mental health conditions with a relatively lower risk of metabolic side effects compared to other antipsychotics . The compound is available in both oral and intramuscular forms, with the oral form being the hydrochloride salt .

科学研究应用

Ziprasidone hydrochloride has a wide range of scientific research applications:

作用机制

Target of Action

Ziprasidone hydrochloride, also known as Ziprasidone HCl or Zeldox, is an atypical antipsychotic primarily used to manage schizophrenia and bipolar mania . It primarily targets serotonin-2A (5-HT2A) and dopamine D2 receptors . These receptors play a crucial role in mood regulation, cognition, and behavior .

Mode of Action

Ziprasidone binds to 5-HT2A and dopamine D2 receptors in a similar fashion to other atypical antipsychotics . A key difference is that ziprasidone has a higher 5-ht2a/d2 receptor affinity ratio when compared to other antipsychotics such as olanzapine, quetiapine, risperidone, and aripiprazole . This unique interaction with its targets results in its therapeutic effects.

Biochemical Pathways

It is known that ziprasidone can affect lysosomal function and autophagy, which can lead to changes in intracellular lipids and sterols . Additionally, ziprasidone can activate AMPK, which increases the autophagic flux and reduces intracellular lipids .

Pharmacokinetics

Ziprasidone is well absorbed, and its administration with 500-calorie meals increases serum levels by approximately 80% . It is extensively metabolized in the liver, primarily through chemical and enzymatic reductions via glutathione and aldehyde oxidase, respectively . Less than one-third of the total metabolism occurs via CYP3A4 and CYP1A2 . The drug is primarily excreted in feces (~66%; <4% of the total dose as unchanged drug) and urine (~20%; <1% of the total dose as unchanged drug) .

Result of Action

The molecular and cellular effects of ziprasidone’s action are complex and multifaceted. It is known to reduce the rate and time of relapses in schizophrenia and can be used to treat manic episodes in bipolar disorder . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of ziprasidone. For instance, the presence of food can increase the absorption of ziprasidone up to two-fold . The calories consumed (should be greater than 500 kcal irrespective of the fat content) and time between dosing and food intake (should be less than 2 h) are important factors in the absorption of ziprasidone . Therefore, administration with food is considered crucial to ensure optimal, reliable, dose-dependent bioavailability, and thus predictable symptom control and tolerability .

生化分析

Biochemical Properties

Ziprasidone Hydrochloride is a dopamine (D2) receptor antagonist . The absorption of Ziprasidone Hydrochloride is increased up to two-fold in the presence of food .

Cellular Effects

The cellular effects of Ziprasidone Hydrochloride are primarily related to its role as a dopamine (D2) receptor antagonist . By blocking the D2 receptors, Ziprasidone Hydrochloride can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Ziprasidone Hydrochloride involves binding to the dopamine (D2) receptors, inhibiting the action of dopamine, and leading to changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the drug’s effects can be observed over time in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Ziprasidone Hydrochloride vary with different dosages in animal models . Higher doses can lead to more pronounced effects, but may also result in toxic or adverse effects .

Metabolic Pathways

Ziprasidone Hydrochloride is involved in several metabolic pathways. It is metabolized by the liver, primarily by aldehyde oxidase, and to a lesser extent by xanthine oxidase and CYP3A4 .

Transport and Distribution

The transport and distribution of Ziprasidone Hydrochloride within cells and tissues are complex processes that involve various transporters and binding proteins .

Subcellular Localization

As a lipophilic compound, it is likely to be found in various compartments within the cell .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ziprasidone hydrochloride involves multiple steps, starting with the formation of the core structure, which includes a benzisothiazolyl-piperazine moiety . One common method involves refluxing a slurry of ziprasidone base in tetrahydrofuran and water, followed by the addition of aqueous hydrochloric acid solution at elevated temperatures to induce crystallization . Another method includes the preparation of a new polymorphic form of ziprasidone hydrochloride hemihydrate, which is used for purification .

Industrial Production Methods

Industrial production of ziprasidone hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as high-shear granulation and direct compression to produce orally disintegrating tablets .

化学反应分析

Types of Reactions

Ziprasidone hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although this is not a common reaction in its therapeutic use.

Reduction: Reduction reactions may occur, particularly in the presence of reducing agents.

Substitution: Substitution reactions can occur, especially involving the piperazine ring.

Common Reagents and Conditions

Common reagents used in the reactions involving ziprasidone hydrochloride include hydrochloric acid for crystallization, tetrahydrofuran as a solvent, and various oxidizing or reducing agents depending on the desired reaction .

Major Products Formed

The major products formed from these reactions are typically derivatives of ziprasidone, which may have different pharmacological properties or improved bioavailability .

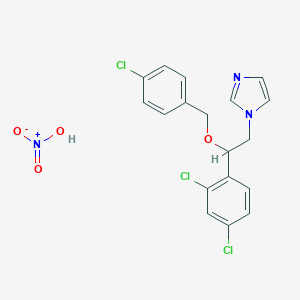

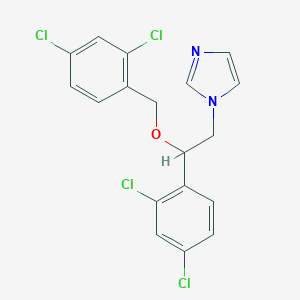

相似化合物的比较

Similar Compounds

Ziprasidone hydrochloride is part of the atypical antipsychotic class, which includes other compounds such as:

- Clozapine

- Quetiapine

- Olanzapine

- Aripiprazole

Uniqueness

Compared to these similar compounds, ziprasidone hydrochloride has a lower risk of metabolic side effects, such as weight gain and impaired glucose tolerance . It also has a unique receptor binding profile, which contributes to its distinct therapeutic effects and side effect profile .

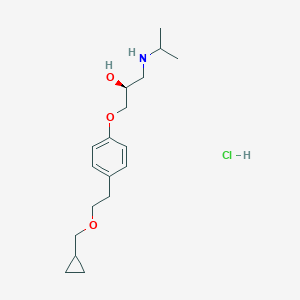

属性

CAS 编号 |

122883-93-6 |

|---|---|

分子式 |

C21H22Cl2N4OS |

分子量 |

449.4 g/mol |

IUPAC 名称 |

5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one;hydron;chloride |

InChI |

InChI=1S/C21H21ClN4OS.ClH/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21;/h1-4,11,13H,5-10,12H2,(H,23,27);1H |

InChI 键 |

NZDBKBRIBJLNNT-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54.Cl |

规范 SMILES |

[H+].C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54.[Cl-] |

Key on ui other cas no. |

122883-93-6 |

相关CAS编号 |

146939-27-7 (Parent) |

同义词 |

5-(2-(4-(3-benzisothiazolyl)piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one CP 88059 CP 88059-01 CP-88,059 CP-88,059-01 CP-88,059-1 Geodon ziprasidone ziprasidone hydrochloride ziprasidone hydrochloride, monohydrate ziprazidone |

产品来源 |

United States |

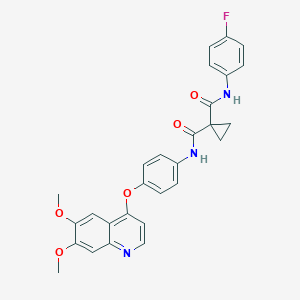

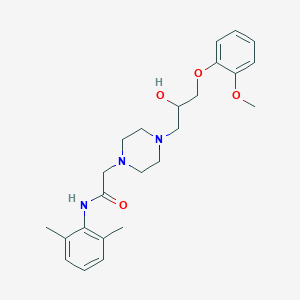

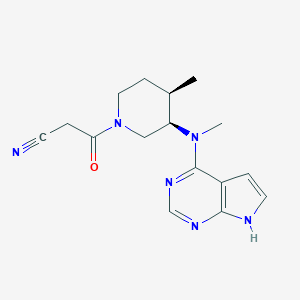

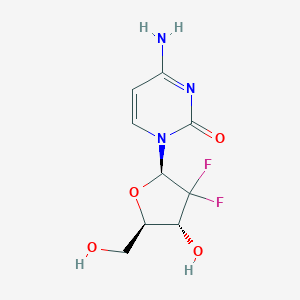

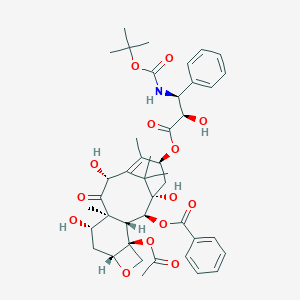

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

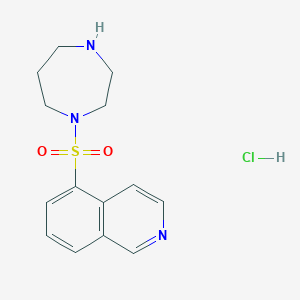

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。